Superior Potency Against Drug-Sensitive Mtb
Mtb-IN-8 (5jb), the R-enantiomer, demonstrates a 4-fold improvement in potency over its racemic mixture (5j) and significantly outperforms the S-enantiomer (5ja) against M. tuberculosis H37Rv. This stereochemical specificity underscores the necessity of sourcing the resolved R-enantiomer for optimal in vitro activity [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 0.03 μg/mL |
| Comparator Or Baseline | Racemate (5j): 0.12 μg/mL; S-enantiomer (5ja): Significantly higher (inactive at lower concentrations) |
| Quantified Difference | ~4-fold lower MIC (higher potency) for 5jb vs. racemate 5j |
| Conditions | Microplate Alamar Blue Assay (MABA) against Mtb H37Rv |
Why This Matters
Procurement of the resolved R-enantiomer (Mtb-IN-8) is essential for achieving the reported sub-0.05 μg/mL potency; the racemic mixture or incorrect enantiomer will yield inferior, potentially misleading, in vitro results.
- [1] Sun L, Kou S, Wang B, Wang Y, Meng J, Liu T, Ma Y, Zhao J, Yi H, Cen S, Lu Y, Li Z. Design, Synthesis, and Evaluation of the Antitubercular Activity of 5-Phenyl Substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione Compounds. J Med Chem. 2024 Sep 12;67(17):14927-14945. doi:10.1021/acs.jmedchem.4c00441. PMID: 39166949. View Source
